REACTION_CXSMILES
|
BrCCC1C(Cl)=CC(Cl)=[CH:6][C:5]=1[O:12][C:13]1[CH:18]=[C:17]([Cl:19])[CH:16]=[C:15]([Cl:20])[C:14]=1CCBr.[C:24]1(=[O:34])[NH:28][C:27](=[O:29])[C:26]2=[CH:30][CH:31]=[CH:32][CH:33]=[C:25]12.[K]>CN(C)C=O>[Cl:19][C:17]1[CH:18]=[C:13]([CH:14]=[C:15]([Cl:20])[CH:16]=1)[O:12][CH2:5][CH2:6][N:28]1[C:24](=[O:34])[C:25]2[C:26](=[CH:30][CH:31]=[CH:32][CH:33]=2)[C:27]1=[O:29] |f:1.2,^1:34|
|
Name
|
2-bromoethyl-3,5-dichlorophenyl ether
|
Quantity
|
101.88 g
|
Type
|
reactant
|
Smiles
|
BrCCC1=C(C=C(C=C1Cl)Cl)OC1=C(C(=CC(=C1)Cl)Cl)CCBr
|
Name
|
|
Quantity
|
70.3 g
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(N1)=O)=CC=CC2)=O.[K]
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Type
|
CUSTOM
|
Details
|
was stirred overnight at 85° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CUSTOM
|
Details
|
dimethylformamide removed from the filtrate in a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
to yield a white solid
|
Type
|
CUSTOM
|
Details
|
The solid was triturated with diethyl ether
|
Type
|
FILTRATION
|
Details
|
the mixture filtered
|
Type
|
CUSTOM
|
Details
|
The solid was dried in vacuo
|
Type
|
CUSTOM
|
Details
|
Recrystallized from methylene chloride-hexane
|
Type
|
CUSTOM
|
Details
|
Yield overall
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(OCCN2C(C3=CC=CC=C3C2=O)=O)C=C(C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |